![molecular formula C17H21NO B2508540 (NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine CAS No. 53519-27-0](/img/structure/B2508540.png)
(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine
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Overview
Description
(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine, also known as ADHX, is a chemical compound that has been extensively researched for its potential use in various scientific fields. It is a versatile compound that can be synthesized using different methods and has shown promising results in scientific research applications.
Scientific Research Applications
Synthesis and Structural Analysis
(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine and related compounds have been synthesized and structurally analyzed in various studies. For example, the synthesis and crystal structure of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was achieved, showing a monoclinic system and a three-dimensional structure formed through weak hydrogen bonds (Bai et al., 2012). Similarly, the synthesis and molecular structure of novel adamantyl derivatives of N-aryl substituted 3-hydroxy-2-methylpyridine-4-ones have been reported, highlighting their potential bioactivity (Petrović Peroković et al., 2013).
Biological Activity and Drug Design
Studies have explored the biological activities of adamantane derivatives. For instance, adamantane arylhydroxamic acids were probed against Trypanosoma brucei and Trypanosoma cruzi, showing promising activity and toxicity profiles, meriting further investigation (Foscolos et al., 2022). In another study, adamantyl-substituted retinoid-derived molecules were shown to inhibit cancer cell growth and angiogenesis by inducing apoptosis and binding to small heterodimer partner nuclear receptor (Dawson et al., 2007).
Antitubercular Potential
Adamantane aminoethers with antitubercular potential have been synthesized, showing significant activity against Mycobacterium tuberculosis. The length and nature of the amino end of the side chain influenced the antitubercular activity, with certain adamantane scaffold substitutions showing better results (Foscolos et al., 2017).
Neuroprotective Applications
In the field of neurology, aminoadamantane derivatives of nitroxyl free radical have been synthesized and evaluated for their antioxidant activity, showing potential as neuroprotective agents in Parkinson's disease (Skolimowski et al., 2003).
Mechanism of Action
Target of action
Oximes are known for their ability to reactivate the enzyme acetylcholinesterase (AChE), which is crucial for nerve function . They are also known to inhibit various kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and others .
Mode of action
The mode of action of oximes generally involves the reactivation of enzymes or inhibition of kinases. For example, in the case of AChE, oximes can bind to the enzyme and displace organophosphates, thereby reactivating the enzyme .
Biochemical pathways
Oximes can affect various biochemical pathways depending on their specific targets. For instance, by reactivating AChE, they can restore normal nerve function. By inhibiting kinases, they can affect cell signaling pathways .
Pharmacokinetics
The pharmacokinetics of oximes can vary widely depending on their specific structure. Some oximes are known to have good bioavailability and can be administered orally, while others may require intravenous administration .
Result of action
The result of oxime action can range from the alleviation of symptoms of organophosphate poisoning (in the case of AChE reactivation) to potential anticancer effects (in the case of kinase inhibition) .
Action environment
The action of oximes can be influenced by various environmental factors, including pH and the presence of other substances that can react with oximes. For instance, certain conditions have been known to racemize the oxime geometry, leading to the formation of both regioisomers .
properties
IUPAC Name |
(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14,19H,6-11H2/b18-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEYNINQZNZGGE-FBMGVBCBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=NO)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)/C(=N/O)/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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